2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide
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Overview
Description
2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide is a quaternary ammonium compound with a unique structure that includes an aminophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide typically involves the reaction of 4-aminophenol with N,N,N-trimethylethanaminium bromide under specific conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide can undergo various chemical reactions, including:
Oxidation: The aminophenoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.
Scientific Research Applications
2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and proteins, affecting their activity. The quaternary ammonium group can disrupt cell membranes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenoxy)ethyl)(4-bromophenethyl)-dimethylammonium bromide hydrobromide: Similar structure with different substituents.
4-(4-Aminophenoxy)-2,6-dimethylaniline: Contains a similar aminophenoxy group but with additional methyl groups.
Uniqueness
2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quaternary ammonium structure provides enhanced stability and solubility, making it suitable for various applications .
Properties
IUPAC Name |
2-(4-aminophenoxy)ethyl-trimethylazanium;bromide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O.2BrH/c1-13(2,3)8-9-14-11-6-4-10(12)5-7-11;;/h4-7H,8-9,12H2,1-3H3;2*1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNWYQOYBCUWKU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)N.Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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